2-(4-benzylpiperidin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
2-(4-benzylpiperidin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features a piperidine ring, a benzyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the benzyl group is introduced via a nucleophilic substitution reaction.
Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzylpiperidine with the indole derivative using a suitable coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or piperidine rings.
Substitution: Both the benzyl and indole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzyl or indole rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological conditions.
Biological Studies: The compound can be used to study receptor-ligand interactions, given its structural complexity.
Industrial Applications: It might find use in the synthesis of more complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures can interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine and indole rings are known to interact with various biological targets, potentially affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone: Lacks the methyl group on the indole ring.
2-(4-benzylpiperidin-1-yl)-1-(2-methyl-1H-indol-3-yl)propanone: Has an additional carbon in the ethanone chain.
Uniqueness
The presence of the methyl group on the indole ring and the specific positioning of the benzyl group on the piperidine ring make 2-(4-benzylpiperidin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone unique. These structural features can influence its reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H26N2O |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C23H26N2O/c1-17-23(20-9-5-6-10-21(20)24-17)22(26)16-25-13-11-19(12-14-25)15-18-7-3-2-4-8-18/h2-10,19,24H,11-16H2,1H3 |
InChI Key |
XLRLAPVHTDNJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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